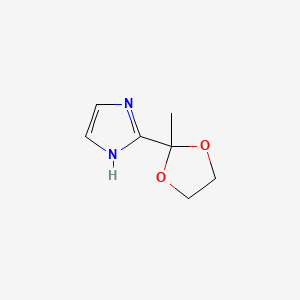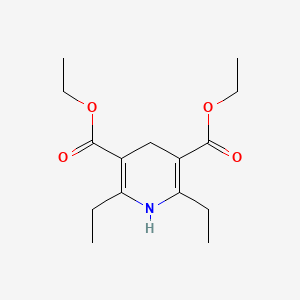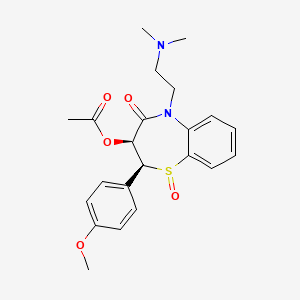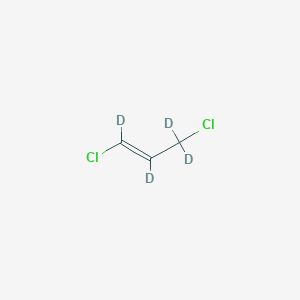
N-Octadecyl-D37 alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Octadecyl-D37 alcohol is a useful research compound. Its molecular formula is C18H38O and its molecular weight is 307.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of 1-Hydroxyoctadecane-d37, also known as N-Octadecyl-D37 alcohol or 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptatriacontadeuteriooctadecan-1-ol, is classified as an endogenous metabolite . This means it interacts with metabolic enzymes and proteases within the body .
Mode of Action
1-Hydroxyoctadecane-d37 is a deuterium-labeled compound . Deuterium, a stable isotope of hydrogen, has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . The incorporation of deuterium can affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
As an endogenous metabolite, it is likely involved in various metabolic and protease pathways .
Pharmacokinetics
The incorporation of deuterium into drug molecules, such as 1-hydroxyoctadecane-d37, has been noted to potentially affect the pharmacokinetic profiles of these drugs .
Result of Action
As an endogenous metabolite, it is likely involved in various biological processes within the body .
Analyse Biochimique
Biochemical Properties
N-Octadecyl-D37 alcohol plays a significant role in biochemical reactions, particularly in the study of lipid membranes and protein-lipid interactions. It interacts with enzymes such as lipases and esterases, which catalyze the hydrolysis of ester bonds in lipids. The interaction between this compound and these enzymes is crucial for understanding lipid metabolism and the role of lipids in cellular processes. Additionally, this compound can interact with proteins involved in membrane structure and function, providing insights into the dynamics of lipid-protein interactions .
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell membrane fluidity and permeability, which in turn impacts cell signaling pathways and gene expression. For instance, the incorporation of this compound into cell membranes can alter the activity of membrane-bound receptors and enzymes, leading to changes in cellular metabolism. Studies have shown that this compound can modulate the expression of genes involved in lipid metabolism and inflammatory responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to lipid bilayers, affecting their structure and dynamics. This binding can influence the activity of membrane-associated enzymes and receptors, leading to changes in cellular signaling and metabolic pathways. Additionally, this compound can inhibit or activate enzymes involved in lipid metabolism, further modulating cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in membrane fluidity and gene expression. These effects are crucial for understanding the long-term impact of lipid modifications on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance lipid metabolism and improve cellular function. At high doses, this compound can exhibit toxic effects, including disruption of membrane integrity and induction of inflammatory responses. These dosage-dependent effects are important for determining the safe and effective use of this compound in biochemical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as acyl-CoA synthetases and fatty acid desaturases, which play key roles in the synthesis and modification of fatty acids. These interactions can affect metabolic flux and the levels of metabolites involved in lipid biosynthesis and degradation. Understanding these pathways is essential for elucidating the role of this compound in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be incorporated into lipid bilayers and transported to various cellular compartments. The localization and accumulation of this compound can influence its activity and function, affecting cellular processes such as membrane dynamics and signaling .
Subcellular Localization
This compound is primarily localized in the lipid bilayers of cellular membranes. It can also be found in specific organelles such as the endoplasmic reticulum and Golgi apparatus, where it plays a role in lipid synthesis and modification. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific compartments. This localization is crucial for its activity and function in cellular processes .
Propriétés
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptatriacontadeuteriooctadecan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h19H,2-18H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDOVTGHNKAZLK-UQCHHHBTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
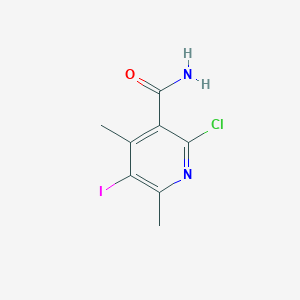



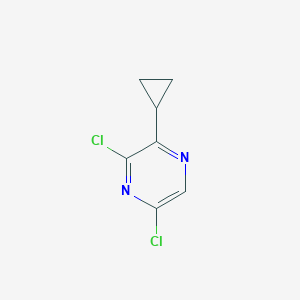
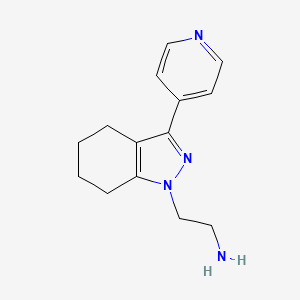
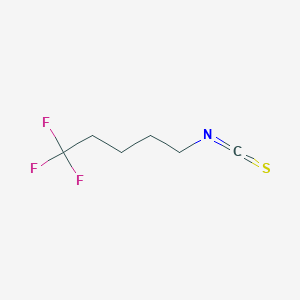
![Ethyl 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1436170.png)
![2-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid](/img/structure/B1436171.png)
